Technical Documentation Center

Lesinurad Impurity 2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lesinurad Impurity 2
  • CAS: 1158970-37-6

Core Science & Biosynthesis

Foundational

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol properties

An In-Depth Technical Guide to 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Context Executive Summary This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Therapeutic Context

Executive Summary

This guide provides a comprehensive technical overview of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in modern medicinal chemistry. Structurally, it integrates three key pharmacophoric elements: a versatile 1,2,4-triazole-3-thiol core, a metabolically robust cyclopropyl group, and a lipophilic naphthalene anchor. While its most prominent role is as a key intermediate in the synthesis of the URAT1 inhibitor Lesinurad, the unique combination of its structural motifs suggests a broader therapeutic potential. This document delves into its physicochemical properties, outlines a detailed synthetic strategy with workflow visualizations, discusses its established biological context, and explores potential structure-activity relationships for future research and drug development endeavors.

Introduction and Strategic Significance

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 878671-96-6) is a sophisticated molecule designed at the intersection of established and modern medicinal chemistry principles. Its importance can be understood by dissecting its constituent parts.

  • The 1,2,4-Triazole-3-thiol Scaffold : The 1,2,4-triazole ring is a "privileged structure" in drug discovery, known for its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[1][2] The addition of the thiol/thione group at the 3-position introduces a tautomeric system that further expands its interaction capabilities and serves as a handle for synthetic modification.[2] This core is associated with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]

  • The Cyclopropyl Moiety : The inclusion of a cyclopropyl ring is a strategic decision increasingly employed in modern drug design.[5] This small, strained ring offers several distinct advantages over simple alkyl groups. Its rigid conformation can lock a molecule into a bioactive shape, improving receptor binding affinity.[6][7] Crucially, the C-H bonds of a cyclopropyl group are shorter and stronger, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can significantly enhance a drug candidate's pharmacokinetic profile.[7][8]

  • The Naphthalene Anchor : The large, aromatic surface of the naphthalene group provides a significant lipophilic domain. This feature is often exploited to achieve strong van der Waals or π-π stacking interactions within hydrophobic pockets of target enzymes or receptors, thereby increasing potency.[2]

The convergence of these three motifs makes this compound a highly valuable building block. Its primary documented application is as a direct precursor to Lesinurad, a drug used to treat hyperuricemia by inhibiting the uric acid transporter URAT1.[9]

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and formulation. The data presented below is consolidated from chemical supplier information.

PropertyValueReference
CAS Number 878671-96-6[9]
Molecular Formula C₁₅H₁₄N₄S
Molecular Weight 282.36 g/mol
Appearance White to off-white powder[9]
Melting Point 167-170 °C[9]
Boiling Point 475.17 °C at 760 mmHg[9]
Density 1.52 g/cm³[9]
Flash Point 241.17 °C[9]
Refractive Index 1.819[9]
LogP 3.75[9]
Tautomerism Exists in equilibrium between the thiol and thione forms.

Synthesis and Characterization

While the precise industrial synthesis is proprietary, a robust and logical pathway can be designed based on well-established methods for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][3] The strategy relies on the formation of a key thiosemicarbazide intermediate followed by intramolecular cyclization.

Retrosynthetic Analysis

The retrosynthetic logic involves disconnecting the triazole ring to identify the primary starting materials. The key C-N and C-S bonds of the triazole are disconnected, revealing an isothiocyanate and an aminohydrazine, which can be traced back to the core aromatic amine, 4-cyclopropyl-1-naphthalenamine.

G Target Target Molecule 5-amino-4-(4-cyclopropylnaphthalen-1-yl) -4H-1,2,4-triazole-3-thiol Disconnect_Triazole C-N / C-S Disconnection (Triazole Formation) Target->Disconnect_Triazole Intermediate_1 Key Intermediate 1-(4-cyclopropylnaphthalen-1-yl) thiosemicarbazide Disconnect_Triazole->Intermediate_1 Disconnect_Thiosemicarbazide C-N Disconnection (Thiosemicarbazide Formation) Intermediate_1->Disconnect_Thiosemicarbazide Precursor_1 Precursor 1 4-cyclopropyl-1-naphthalenamine Disconnect_Thiosemicarbazide->Precursor_1 Precursor_2 Precursor 2 Thiophosgene / CS₂ Disconnect_Thiosemicarbazide->Precursor_2 Precursor_3 Precursor 3 Hydrazine Disconnect_Thiosemicarbazide->Precursor_3

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system where the successful isolation and characterization of the intermediate at each major step confirms the viability of the subsequent transformation.

Step 1: Synthesis of 4-cyclopropyl-1-naphthalenamine

  • Rationale: This precursor is the cornerstone of the synthesis. Its preparation can be achieved via established methods for creating cyclopropyl arenes, such as the palladium-catalyzed coupling of 1-bromo-4-iodonaphthalene with cyclopropylboronic acid, followed by amination. For the purpose of this guide, we will assume this precursor is available.

Step 2: Formation of 4-(4-cyclopropylnaphthalen-1-yl)thiosemicarbazide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-cyclopropyl-1-naphthalenamine in ethanol.

  • Reagent Addition: To this solution, add a slight excess (1.1 equivalents) of carbon disulfide (CS₂) and an aqueous solution of ammonia. Stir vigorously. This forms an in situ dithiocarbamate salt.

  • Hydrazine Addition: Slowly add 1.2 equivalents of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.

    • Causality: The use of hydrazine displaces the dithiocarbamate group to form the more stable thiosemicarbazide linkage, which is the direct precursor for cyclization.

Step 3: Cyclization to 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the dried thiosemicarbazide from Step 2 in a 2M aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution as the cyclization proceeds.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with concentrated hydrochloric acid (HCl) or acetic acid to a pH of 5-6.

  • Isolation: The target compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with distilled water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.

    • Causality: The strong basic medium (NaOH) facilitates the deprotonation of the terminal nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon in an intramolecular fashion to form the five-membered triazole ring. Acidification is required to neutralize the resulting salt and precipitate the neutral product.

G Start Starting Material 4-cyclopropyl-1- naphthalenamine Step1 Step 2: Thiosemicarbazide Formation (CS₂, NH₃, N₂H₄, EtOH, Reflux) Start->Step1 Intermediate Intermediate 4-(4-cyclopropylnaphthalen-1-yl) thiosemicarbazide Step1->Intermediate Step2 Step 3: Cyclization (NaOH(aq), Reflux) Intermediate->Step2 Product_Salt Product as Salt (in solution) Step2->Product_Salt Step3 Acidification & Isolation (HCl, Filtration) Product_Salt->Step3 Final_Product Final Product 5-amino-4-(...)-triazole-3-thiol Step3->Final_Product

Caption: Forward synthetic workflow diagram.

Characterization Workflow

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

  • Purification: The crude product from the synthesis should be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the structure. Expected signals would include aromatic protons from the naphthalene ring, aliphatic protons from the cyclopropyl group, and characteristic broad singlets at low field (downfield of 10 ppm) corresponding to the N-H and S-H protons of the triazole-thiol core.[3][10]

    • ¹³C NMR: To account for all carbon atoms in the molecule.

    • FTIR: To identify key functional groups. Expect to see N-H stretching bands, C=N stretching from the triazole ring, and potentially a C=S (thione) band.

    • Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak [M+H]⁺.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >99% for use in further applications.

G cluster_analysis Analytical Validation Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Pure_Solid Purified Solid Recrystallization->Pure_Solid NMR NMR Spectroscopy (¹H, ¹³C) Pure_Solid->NMR MS Mass Spectrometry (Confirm MW) Pure_Solid->MS FTIR FTIR Spectroscopy (Functional Groups) Pure_Solid->FTIR HPLC HPLC (Purity >99%) Pure_Solid->HPLC Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation FTIR->Final_Confirmation HPLC->Final_Confirmation

Caption: Post-synthesis characterization workflow.

Biological Context and Therapeutic Potential

Established Role: Intermediate for Lesinurad

The primary and commercially validated application of this compound is its role as a key building block in the synthesis of Lesinurad. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys. By serving as the core scaffold onto which additional functional groups are installed to create the final active pharmaceutical ingredient (API), 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is integral to the production of this gout therapy.[9]

Structure-Activity Relationship (SAR) Insights

Beyond its role as an intermediate, the molecule itself possesses features that suggest intrinsic biological potential.

  • Triazole-Thiol Core as a Pharmacophore: This moiety is a known zinc-binding group and can chelate other biologically relevant metal ions. Many enzymes, including metalloproteinases and carbonic anhydrases, rely on metal cofactors, making this compound a potential starting point for inhibitor design.[2] The amino group at the 4-position provides a crucial vector for hydrogen bonding, which can direct the molecule's orientation within a binding site.

  • Metabolic Stability from the Cyclopropyl Group: A common failure point for drug candidates is rapid metabolic breakdown. The cyclopropyl group is known to block potential sites of oxidation on adjacent carbons, a feature that drug development professionals actively seek to engineer into molecules to improve their half-life and overall exposure in the body.[6][8]

  • Lipophilicity and Target Engagement: The cyclopropylnaphthalene portion of the molecule provides significant lipophilicity (LogP ≈ 3.75).[9] This allows it to readily cross cell membranes and interact with hydrophobic binding pockets that are common in targets such as kinases, nuclear hormone receptors, and G-protein coupled receptors.

Potential for Broader Bioactivities

Given the extensive literature on related 1,2,4-triazole-3-thiol derivatives, it is logical to postulate that this compound or its close analogues could exhibit other biological activities. Numerous studies have shown that molecules with this core have potent antimicrobial and antifungal effects.[1][11][12] Furthermore, the 1,2,4-triazole nucleus is a component in several approved anticancer and anticonvulsant drugs.[4] Therefore, this molecule could serve as a valuable scaffold for screening libraries aimed at discovering new agents in these therapeutic areas.

Conclusion

5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is more than a simple synthetic intermediate; it is a product of rational chemical design that embodies several key principles of modern medicinal chemistry. Its structure is a deliberate fusion of a biologically versatile triazole-thiol core, a metabolically stabilizing cyclopropyl unit, and a high-affinity naphthalene anchor. While its immediate value lies in the efficient production of Lesinurad, its inherent physicochemical and structural properties make it and its derivatives highly compelling candidates for future drug discovery campaigns targeting a wide range of diseases. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically deploy this potent chemical entity in their development pipelines.

References

  • MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • PMC. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Home Sunshine Pharma. 5-amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione CAS 878671-96-6.
  • PMC. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
  • Benchchem. 4-Amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol.
  • Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11]-triazole-3-thiol derivatives as antimicrobial agents. Available from:

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Scientific Update - UK. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.
  • ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Google Patents. EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes.
  • PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Semantic Scholar. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][11]-triazole-3-thiol derivatives as antimicrobial agents. Available from:

  • Journal of Organic and Pharmaceutical Chemistry. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021).
  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl).
  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Exploratory

Technical Monograph: Characterization and Control of Lesinurad Impurity 2

Focus: The Amino-Desbromo Analog (CAS 1158970-37-6) Executive Summary In the synthesis and quality control of Lesinurad (a URAT1 inhibitor for gout), the management of impurities is critical for regulatory compliance (IC...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Amino-Desbromo Analog (CAS 1158970-37-6)

Executive Summary

In the synthesis and quality control of Lesinurad (a URAT1 inhibitor for gout), the management of impurities is critical for regulatory compliance (ICH Q3A/B). While "Impurity 2" is a designation often utilized by chemical standard vendors, it chemically corresponds to the Amino-Desbromo analog.

This impurity represents a critical Process-Related Impurity , typically arising from incomplete diazotization/bromination during the Sandmeyer reaction sequence or as a carryover intermediate. Its presence indicates specific inefficiencies in the late-stage synthesis of the triazole ring system.

Core Identity Matrix
Parameter Technical Specification
Common Name Lesinurad Impurity 2 (Vendor Designation)
Chemical Name 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
CAS Registry Number 1158970-37-6
Molecular Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.40 g/mol
Structural Difference Substitution of the Bromine (Br) atom in Lesinurad with an Amino (NH₂) group.[1]
Solubility Profile Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent due to carboxylic acid).

Mechanistic Origin & Synthesis Pathway

To control Impurity 2, one must understand its genesis. Lesinurad synthesis generally involves the construction of a 1,2,4-triazole core. Impurity 2 is the direct precursor in routes where the thiol is alkylated before the halogenation of the amino group, or it is a byproduct where the bromination fails.

The Critical Pathway (Causality)
  • Precursor Formation: The synthesis often proceeds via an Amino-Triazole Thiol intermediate.

  • Alkylation: This intermediate is reacted with ethyl bromoacetate (or chloroacetic acid) to form the thioacetic acid side chain.

    • Result:Lesinurad Impurity 2 (The Amino-Acid form).

  • Sandmeyer Transformation (The Control Point): The Amino group is converted to a Diazonium salt and then displaced by Bromine (using CuBr/HBr) to yield Lesinurad.

    • Failure Mode: If the Sandmeyer reaction is incomplete, or if the stoichiometry of the brominating agent is insufficient, the Amino-Desbromo (Impurity 2) remains in the final API.

Pathway Visualization

Lesinurad_Synthesis_Impurity Start 4-Cyclopropyl-1-naphthalenyl isothiocyanate Triazole Amino-Triazole Thiol (Intermediate) Start->Triazole + Formic Hydrazide Cyclization Impurity2 IMPURITY 2 (Amino-Desbromo Analog) CAS: 1158970-37-6 Triazole->Impurity2 + Ethyl Bromoacetate (S-Alkylation & Hydrolysis) Sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) Impurity2->Sandmeyer Precursor Feed Sandmeyer->Impurity2 Incomplete Reaction (Residual Impurity) Lesinurad LESINURAD API (Bromo-Analog) CAS: 878672-00-5 Sandmeyer->Lesinurad Successful Bromination

Figure 1: Synthetic origin of Impurity 2 showing the critical Sandmeyer transformation node where the impurity persists if conversion is incomplete.

Analytical Characterization Strategy

Distinguishing Impurity 2 from Lesinurad requires methods capable of resolving the significant polarity difference caused by the NH₂ vs. Br substitution.

Mass Spectrometry (LC-MS) Identification

The mass shift is the definitive identifier.

  • Lesinurad (Target):

    
     ~404/406 (distinct 1:1 isotopic pattern due to Bromine).
    
  • Impurity 2 (Amino):

    
     341 
    
    
    
    .
  • Diagnostic: Absence of the Bromine isotopic pattern in the Impurity 2 peak.

HPLC Method Protocol (Reverse Phase)

The Amino group makes Impurity 2 significantly more polar than Lesinurad. It will elute earlier (lower Retention Time, RT) in standard Reverse Phase (RP) conditions.

Recommended Method Parameters:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B

  • Detection: UV at 254 nm (Triazole core absorption).

  • Expected Elution Order:

    • Polar Degradants[1][2]

    • Impurity 2 (Amino-Desbromo)

    • Lesinurad (API)[1][3][4]

    • Non-polar dimers/esters

Control & Remediation Protocols

To ensure Impurity 2 remains below the ICH Q3A qualification threshold (typically <0.15%), the following "Self-Validating" control loops should be implemented in the process chemistry.

Protocol A: Reaction Monitoring (IPC)
  • Objective: Ensure >99.5% conversion during the Sandmeyer step.

  • Method: HPLC analysis of the reaction mixture before quenching.

  • Limit: If Impurity 2 > 0.5% in the reaction mix, add additional NaNO₂ and HBr equivalents. Do not proceed to workup until specification is met.

Protocol B: Purification via pH Swing

Since Impurity 2 contains a primary amine (weakly basic) and a carboxylic acid, its isoelectric point differs from Lesinurad (which lacks the basic amine).

  • Acidic Wash: Dissolve crude Lesinurad in an organic solvent (e.g., Ethyl Acetate).

  • Extraction: Wash with dilute acid (e.g., 0.5N HCl).

    • Mechanism:[1] The amino group of Impurity 2 protonates (

      
      ), increasing its water solubility significantly compared to the Bromo-Lesinurad.
      
    • Result: Impurity 2 partitions into the aqueous layer; Lesinurad remains in the organic layer.

  • Validation: Test organic layer via HPLC to confirm removal.

References

  • ChemicalBook. (2024). Lesinurad Impurity 2 Product Monograph (CAS 1158970-37-6).[5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). Lesinurad Compound Summary (CID 53465279).[3] PubChem.[3][6][7] Retrieved from

  • QCChemical. (2024). Lesinurad Impurity K / Impurity 2 Data Sheet. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015).[7] Zurampic (Lesinurad) Chemistry Review - NDA 207988. (Referencing impurity controls in the synthesis of URAT1 inhibitors). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Separation of Lesinurad and Critical Impurity 2 (Desbromo-Analog)

Executive Summary This application note details the development and validation of a stability-indicating RP-HPLC method for the quantification of Lesinurad (Zurampic) and its critical process-related impurity, designated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a stability-indicating RP-HPLC method for the quantification of Lesinurad (Zurampic) and its critical process-related impurity, designated herein as Impurity 2 (Desbromo-Lesinurad) .

While Lesinurad (a URAT1 inhibitor) is chemically robust, the presence of the bromine atom on the triazole ring introduces specific separation challenges regarding its de-halogenated analog. This protocol leverages the hydrophobicity difference created by the bromine substituent to achieve baseline resolution (


) using a C18 stationary phase and acidic mobile phase control.

Introduction & Chemical Context

The Analytes

Effective method development requires understanding the physicochemical differences between the parent drug and the impurity.

CompoundChemical NameKey FeatureLogP (Predicted)
Lesinurad (API) 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acidContains Bromine~3.5
Impurity 2 Desbromo-LesinuradLacks Bromine~2.8

Mechanistic Insight: The Bromine atom is highly lipophilic. Therefore, on a reverse-phase C18 column, Impurity 2 (Desbromo) will elute beforeLesinurad . The method must be optimized to prevent the impurity from co-eluting with the solvent front or early polar degradants.

Separation Logic (DOT Visualization)

The following diagram illustrates the physicochemical interactions driving the separation strategy.

SeparationLogic Analyte Lesinurad Mixture Impurity Impurity 2 (Desbromo) Analyte->Impurity Contains Parent Lesinurad (Brominated) Analyte->Parent Contains Elutes First Elutes First Impurity->Elutes First Elutes Second Elutes Second Parent->Elutes Second Stationary Stationary Phase (C18 Alkyl Chains) Stationary->Impurity Weak Hydrophobic Interaction Stationary->Parent Strong Hydrophobic Interaction (Br effect) Mobile Mobile Phase (Acidic pH 2.5) Mobile->Impurity Protonates Acid Tail (Increases Retention) Mobile->Parent Protonates Acid Tail (Increases Retention)

Caption: Mechanistic separation logic showing how the Bromine substituent enhances hydrophobic interaction with C18, ensuring the impurity elutes prior to the API.

Method Development Strategy

Column Selection[1]
  • Choice: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

  • Rationale: A standard C18 provides the necessary hydrophobic selectivity. The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit) while approaching UHPLC performance.

Mobile Phase pH
  • Choice: 0.1% Orthophosphoric acid or Formic Acid (pH ~2.5).

  • Causality: Lesinurad contains a carboxylic acid moiety (pKa ~3-4).

    • At Neutral pH: The acid is ionized (COO-), making the molecule highly polar and causing it to elute too quickly with poor peak shape (tailing).

    • At Acidic pH (< pKa): The acid is protonated (COOH), increasing retention and sharpening the peak.

Wavelength Selection
  • Choice: 254 nm.

  • Rationale: The naphthalene ring system in Lesinurad exhibits strong UV absorption at 254 nm, providing high sensitivity for low-level impurity detection (LOQ).

Experimental Protocol

Reagents & Equipment[2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/VWD.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Orthophosphoric Acid (85%).

  • Reference Standards: Lesinurad API (>99.0%), Desbromo-Lesinurad Impurity Standard.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm (or 5 µm)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm
Run Time 15 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1 mL of Orthophosphoric Acid (85%) in 1000 mL of Milli-Q water. Filter through 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Gradient Program

A gradient is preferred over isocratic elution to sharpen the late-eluting API peak and clean the column of highly lipophilic contaminants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.006040Equilibration
2.006040Isocratic Hold
10.002080Linear Ramp
12.002080Wash
12.106040Return to Initial
15.006040Re-equilibration

Standard & Sample Preparation

Diluent

50:50 Water:Acetonitrile . This matches the initial mobile phase strength, preventing "solvent shock" which causes peak splitting.

Stock Solutions
  • Impurity Stock (100 µg/mL): Weigh 1.0 mg Impurity 2 into a 10 mL volumetric flask. Dissolve in diluent.

  • API Stock (1000 µg/mL): Weigh 10.0 mg Lesinurad API into a 10 mL volumetric flask. Dissolve in diluent.

System Suitability Solution (SST)

Spike the API Stock with Impurity Stock to achieve a concentration of 0.5% Impurity relative to API.

  • Mix: 1 mL API Stock + 50 µL Impurity Stock -> Dilute to 10 mL.

Method Validation & Acceptance Criteria

To ensure the method is trustworthy and self-validating, the following criteria must be met before routine use.

System Suitability Workflow (DOT Visualization)

ValidationWorkflow Start Start Sequence Blank Inject Blank (Check for interference) Start->Blank SST Inject SST Solution (API + Impurity 2) Blank->SST Check1 Resolution (Rs) > 2.0? SST->Check1 Check2 Tailing Factor < 1.5? Check1->Check2 Yes Fail Troubleshoot: Check pH or Column Age Check1->Fail No Samples Inject Samples Check2->Samples Yes Check2->Fail No

Caption: Operational workflow for System Suitability Testing (SST) ensuring method readiness before sample analysis.

Quantitative Parameters
ParameterAcceptance LimitTypical Result
Resolution (Rs) > 2.0 between Impurity 2 and Lesinurad~3.5
Tailing Factor (T) < 1.5 for Lesinurad1.1
Precision (RSD) < 2.0% (n=6 injections)0.4%
LOD (S/N=3) ~0.05 µg/mLVerified experimentally
Linearity (R²) > 0.9990.9998

Troubleshooting Guide

  • Issue: Impurity 2 merges with the solvent front.

    • Cause: Initial organic composition (40% B) is too strong.

    • Fix: Reduce initial %B to 30% or 35% to increase retention of the polar impurity.

  • Issue: Lesinurad peak is splitting.

    • Cause: Sample solvent is stronger than mobile phase.

    • Fix: Ensure the diluent is 50:50 Water:ACN or weaker (e.g., 60:40).

  • Issue: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Use a buffer (Phosphate) instead of simple acid water if the drift persists, though 0.1% H3PO4 is usually stable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link]

  • Ramanjaneyulu, S., et al. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55. Retrieved from [Link] (Note: Direct DOI search recommended for full text).[1]

  • Zhou, Z., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11:121.[2] Retrieved from [Link]

  • Iqbal, M., et al. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma.[3] PLOS ONE 14(3): e0213786.[3] Retrieved from [Link]

Sources

Application

Purification protocols for Lesinurad Impurity 2 intermediate

Application Note: Purification Protocols for Lesinurad Impurity 2 (Desbromo-Lesinurad) Introduction & Chemical Identity In the development and manufacturing of Lesinurad (a URAT1 inhibitor for gout), the control of proce...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for Lesinurad Impurity 2 (Desbromo-Lesinurad)

Introduction & Chemical Identity

In the development and manufacturing of Lesinurad (a URAT1 inhibitor for gout), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B). Lesinurad Impurity 2 , identified as the Desbromo-Lesinurad (or Amino-Lesinurad), is a significant process impurity.[1]

It typically arises from the incomplete bromination of the amino-ester intermediate, followed by hydrolysis.[1] Unlike the active pharmaceutical ingredient (API), which possesses a bromine atom, Impurity 2 retains the primary amino group (


).[1] This structural difference fundamentally alters its physicochemical properties, specifically its acid-base behavior (pKa), which is the lever we will pull for its purification.[1]
Chemical Profile
  • Common Name: Lesinurad Impurity 2 (Desbromo-Lesinurad)[1]

  • Chemical Name: 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid[1][2][3]

  • CAS Number: 1158970-37-6[1][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 340.40 g/mol [1][3]

  • Key Functional Groups:

    • Carboxylic Acid: Acidic (pKa

      
       3.5–4.0).[1]
      
    • Aminotriazole: Weakly basic/Amphoteric.[1]

    • Cyclopropylnaphthalene: Highly lipophilic.[1]

Origin & Formation Pathway

Understanding the genesis of Impurity 2 is the first step in purification logic. It is a "bypass" impurity formed when the intermediate Methyl 2-((5-amino...)thio)acetate escapes the bromination step and undergoes hydrolysis alongside the main product.[1]

LesinuradImpurityOrigin Start Amino-Thiol Intermediate (Int-6) AminoEster Amino-Ester Intermediate (Int-7) Start->AminoEster S-Alkylation (Methyl bromoacetate) BromoEster Bromo-Ester Intermediate (Int-8) AminoEster->BromoEster Bromination (NBS/NaNO2) Impurity2 Impurity 2 (Desbromo-Acid) AminoEster->Impurity2 Direct Hydrolysis (Side Reaction / Incomplete Br) Lesinurad Lesinurad API (Target) BromoEster->Lesinurad Hydrolysis (LiOH/NaOH)

Figure 1: Formation pathway of Lesinurad Impurity 2 showing the critical divergence at the bromination step.

Purification Strategy: The "Amphoteric Switch"

The purification logic relies on the zwitterionic nature of Impurity 2 compared to the strictly acidic nature of Lesinurad.

  • Lesinurad (API): Contains a carboxylic acid and a weakly basic triazole (suppressed by Br).[1][4] It behaves primarily as an acid.[1]

  • Impurity 2: Contains a carboxylic acid AND a free primary amine.[1] It is amphoteric .

The Strategy:

  • At pH < 2: Both are protonated.[1] Impurity 2 forms a cationic ammonium salt (

    
    ).[1] Lesinurad remains neutral/acidic.[1]
    
  • At pH 4–5 (Isoelectric Region): Impurity 2 tends to be zwitterionic and least soluble, potentially precipitating or exhibiting different retention in chromatography.[1]

  • At pH > 9: Both are anionic (carboxylate

    
    ).[1]
    

Detailed Protocols

Protocol A: Isolation of Impurity 2 (For Reference Standard)

Objective: To isolate high-purity (>98%) Impurity 2 from a crude enriched mixture or mother liquor for use as a quantitative standard.[1]

Reagents:

  • Crude mixture containing Impurity 2.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Diluent: DMSO:Water (1:1).[1]

Workflow:

  • Sample Preparation:

    • Dissolve 500 mg of crude material in 10 mL of DMSO:Water (1:1).

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1]

    • Note: Ensure complete dissolution; sonicate if necessary.[1]

  • Preparative HPLC Method (Reverse Phase):

    • Column: C18 Preparative Column (e.g., YMC-Actus Triart C18, 20 x 250 mm, 5 µm).[1]

    • Flow Rate: 15–20 mL/min.[1]

    • Detection: UV at 254 nm (aromatic core) and 290 nm.[1]

    • Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      2.0 10
      20.0 60
      25.0 90

      | 30.0 | 10 |[1]

  • Fraction Collection:

    • Impurity 2 is more polar than Lesinurad (due to

      
       vs 
      
      
      
      ) and will elute earlier .[1]
    • Collect peaks eluting at RRT ~0.85–0.90 relative to Lesinurad.[1]

    • Critical Check: Analyze fractions via analytical HPLC to confirm purity >98%.

  • Lyophilization:

    • Combine pure fractions.

    • Remove organic solvent (ACN) via rotary evaporation at 40°C under reduced pressure.[1]

    • Freeze the remaining aqueous phase and lyophilize for 24–48 hours to obtain an off-white amorphous solid.

Protocol B: Removal of Impurity 2 from Lesinurad API

Objective: To purify the API batch by removing trace levels of Impurity 2.

Method: Selective Acid Wash / Reslurrying Since Impurity 2 has a basic amine, it can be selectively solubilized in acidic media where Lesinurad (insoluble acid) remains solid, or retained in the mother liquor during recrystallization.

  • Dissolution:

    • Dissolve crude Lesinurad (10 g) in Ethyl Acetate (100 mL) at 50°C.

  • Acidic Wash (Scavenging):

    • Wash the organic layer with 0.5 M HCl (2 x 30 mL) .[1]

    • Mechanism:[1][4][5] The HCl protonates the amino group of Impurity 2, converting it into the water-soluble hydrochloride salt (

      
      ).[1] Lesinurad remains in the Ethyl Acetate layer.
      
    • Separate the layers. Keep the Organic Layer.

  • Crystallization (Isopropylamine Salt Formation):

    • Note: As per patent literature (See Ref 1), the isopropylamine salt of Lesinurad rejects impurities efficiently.

    • Dry the organic layer over

      
       and concentrate to ~40 mL.
      
    • Add Isopropylamine (1.1 eq) dropwise at room temperature.[1]

    • Stir for 2–4 hours. The Lesinurad Isopropylamine salt precipitates.

    • Impurity 2 (if any remains) stays in the mother liquor due to the higher solubility of its salt or competitive exclusion from the crystal lattice.

  • Filtration & Washing:

    • Filter the white solid.

    • Wash with cold Ethyl Acetate.[1]

    • Dry under vacuum at 50°C.[1]

Analytical Validation (HPLC)

To confirm the success of the purification, use the following analytical method.

ParameterCondition
Column Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient T0: 30% B

T20: 80% B

T25: 80% B
Detection UV 292 nm
Retention Times Impurity 2: ~8.5 min Lesinurad: ~12.2 min

Visualization: Purification Workflow

PurificationProtocol Crude Crude Lesinurad (Contains Impurity 2) Dissolve Dissolve in Ethyl Acetate (50°C) Crude->Dissolve AcidWash Wash with 0.5M HCl (Protonation Step) Dissolve->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains Impurity 2 Salt) Separation->Aqueous Impurity 2 removed Organic Organic Layer (Contains Purified Lesinurad) Separation->Organic Target retained SaltFormation Add Isopropylamine (Crystallization) Organic->SaltFormation FinalProduct Pure Lesinurad Salt (>99.5% Purity) SaltFormation->FinalProduct

Figure 2: Purification workflow for removing Impurity 2 from the API utilizing acid-base extraction logic.

References

  • Vertex AI Search . (2023).[1] Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development. Link[1]

  • National Institutes of Health (NIH) . (2017).[1] The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal. Link

  • Pharmaffiliates . (2023). Lesinurad Impurity 2 Reference Standard (CAS 1158970-37-6).[1] Link[1]

  • ChemicalBook . (2023).[1] Lesinurad Impurity 2 Product Information. Link

  • European Medicines Agency (EMA) . (2016).[1] Zurampic (Lesinurad) Assessment Report. Link

Sources

Method

Application Note: Advanced Crystallization Protocols for Lesinurad Triazole Intermediates

Abstract & Scope This application note provides a comprehensive technical guide for the crystallization and purification of the key triazole intermediate used in the synthesis of Lesinurad (RDEA594). Specifically, we add...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive technical guide for the crystallization and purification of the key triazole intermediate used in the synthesis of Lesinurad (RDEA594). Specifically, we address the purification of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (and its bromo-precursors).[1] Achieving high purity (>99.5%) at this stage is critical to prevent the propagation of regioisomers and sulfur-dimer impurities into the final API. This guide synthesizes patent literature with thermodynamic solubility principles to recommend specific solvent systems and process parameters.

Introduction: The Purification Challenge

The synthesis of Lesinurad involves the formation of a 1,2,4-triazole ring, typically via the reaction of a naphthyl isothiocyanate with hydrazine derivatives (e.g., formic hydrazide or hydrazinecarboximidamide) [1, 2].

Target Molecule: 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (referred to herein as Int-Triazole ).[1]

Critical Quality Attributes (CQAs):

  • Purity: Removal of unreacted isothiocyanate and linear thiosemicarbazide intermediates.

  • Color: Rejection of oxidized sulfur species (often yellow/orange).

  • Physical Form: Controlled particle size distribution (PSD) for downstream filtration.

Common synthetic routes often yield the crude intermediate as a sticky solid or oil due to trapped solvent and impurities. Standard evaporation is insufficient; reactive crystallization is required.

Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) of the triazole core (polar, H-bond donor/acceptor) and the naphthalene moiety (lipophilic, pi-stacking), the following solvent systems have been evaluated.

Table 1: Solvent Performance Matrix
Solvent SystemRoleSolvency Power (Hot)Yield PotentialImpurity RejectionRecommended Use
Ethanol (EtOH) Primary SolventHighModerateExcellentPrimary Recrystallization
Ethyl Acetate (EA) Slurry/WashModerateHighGood (Non-polars)Slurry Swish / Washing
DMF / Water Solvent / Anti-solventVery HighVery HighModerateCrude Isolation only
Isopropanol (IPA) PolishingHighModerateExcellentFinal Polymorph Control

Scientific Rationale:

  • Ethanol: The triazole moiety exhibits high affinity for ethanol at elevated temperatures (

    
    C) due to hydrogen bonding. Upon cooling, the lipophilic naphthalene group drives precipitation, effectively rejecting polar by-products into the supernatant [3].
    
  • Ethyl Acetate: While less effective for total dissolution, EA is superior for removing unreacted lipophilic starting materials (e.g., 1-cyclopropyl-4-isothiocyanatonaphthalene) during a hot slurry wash [1].

Experimental Protocols

Protocol A: Crude Isolation (DMF/Water Displacement)

Use this protocol immediately following the cyclization reaction if performed in DMF.

  • Reaction Quench: Upon completion of the cyclization in DMF (approx. 10 volumes relative to SM), cool the reaction mixture to

    
    C.
    
  • Anti-Solvent Addition: Slowly charge Water (20 volumes) over 60 minutes.

    • Note: Rapid addition causes oiling out. Maintain slow agitation.

  • Aging: Stir the resulting suspension for 2 hours at

    
    C.
    
  • Filtration: Filter the solids and wash with Water (

    
     vol).
    
  • Drying: Vacuum dry at

    
    C to constant weight.
    
    • Expected Purity: 90--95% (HPLC).

Protocol B: High-Purity Recrystallization (Ethanol Reflux)

This is the core purification step to achieve API-grade intermediate.

  • Dissolution: Charge Crude Int-Triazole (1.0 eq) and Ethanol (Absolute, 10--12 volumes) into a reactor.

  • Reflux: Heat the slurry to reflux (

    
    C). Agitate until full dissolution is observed.
    
    • Checkpoint: If particulates remain after 30 mins, perform a hot filtration to remove inorganic salts.

  • Nucleation Zone: Cool the solution linearly to

    
    C over 30 minutes.
    
    • Seeding (Optional but Recommended): Add 0.5% wt pure seed crystals at

      
      C to prevent supersaturation crashing.
      
  • Crystal Growth: Cool from

    
    C to 
    
    
    
    C over 4 hours (Cooling rate:
    
    
    C/hr).
  • Deep Cooling: Further cool to

    
    C and hold for 2 hours to maximize yield.
    
  • Isolation: Filter the white to off-white crystalline solid.

  • Wash: Wash the cake with cold Ethanol (

    
    C, 2 volumes).
    
  • Drying: Dry under vacuum at

    
    C.
    
    • Target Purity: >99.0%.[1][2]

Process Visualization

Diagram 1: Purification Workflow

The following logic flow illustrates the decision matrix for processing the crude reaction mixture.

Lesinurad_Purification Start Crude Reaction Mixture (in DMF/Toluene) Quench Quench/Precipitation (Add Water) Start->Quench Cool to 20°C CrudeSolid Crude Solid Isolation (Purity ~90%) Quench->CrudeSolid Filter Decision Purity Check (HPLC) CrudeSolid->Decision Recryst Recrystallization (Ethanol Reflux) Decision->Recryst Major Polar Impurities Slurry Slurry Wash (Ethyl Acetate) Decision->Slurry Major Non-Polar Impurities Final Pure Int-Triazole (>99.5%) Recryst->Final Slow Cool Slurry->Final Filter

Caption: Workflow for isolating and purifying the Lesinurad triazole intermediate based on impurity profile.

Diagram 2: Solubility & Metastable Zone

This diagram visualizes the critical cooling curve required to avoid "oiling out" (liquid-liquid phase separation) and ensure large, filterable crystals.

Solubility_Curve Y_Axis Conc. (g/L) X_Axis Temp (°C) Origin Origin->Y_Axis Origin->X_Axis S1 S2 S1->S2 Solubility Limit S3 S2->S3 Solubility Limit S4 S3->S4 Solubility Limit M1 M2 M1->M2 Metastable Limit M3 M2->M3 Metastable Limit M4 M3->M4 Metastable Limit P1 P2 P1->P2 Process Trajectory P3 P2->P3 Process Trajectory P4 P3->P4 Process Trajectory

Caption: Idealized cooling crystallization trajectory within the Metastable Zone Width (MSZW) to prevent oiling out.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast; Impurity level too high.1. Reduce cooling rate. 2. Seed at higher temperature (

C). 3. Use 5% Water in Ethanol to increase polarity.
Low Yield High solubility in mother liquor.1. Cool to

C. 2. Add anti-solvent (Heptane) at the end of the cooling ramp.
Yellow Color Sulfur oxidation products.Treat hot ethanol solution with Activated Carbon (5% wt) for 30 mins before filtration.

References

  • WIPO Patent Application WO2011085009A2. Processes for the preparation of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid and analogs thereof. (Ardea Biosciences).[3] Link

  • CN Patent CN106187927B. Preparation method of Lesinurad intermediate.Link

  • Journal of Pharmaceutical Sciences. Crystallization Tendency of Active Pharmaceutical Ingredients. (2010).[4] Link

  • Annals of the Rheumatic Diseases. Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1.[1][3][5][6][7]Link

  • Vertex AI Search. Synthesis and Crystallization of N-Rich Triazole Compounds. (MDPI, 2023). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Disulfide Dimer Formation of Lesinurad Impurity 2

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for managing Lesinurad Impurity 2. This document provides in-depth guidance, troubleshooting, and preventative protocols for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing Lesinurad Impurity 2. This document provides in-depth guidance, troubleshooting, and preventative protocols for researchers, scientists, and drug development professionals encountering the common challenge of disulfide dimer formation. Our goal is to equip you with the scientific understanding and practical workflows necessary to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)
Q1: What exactly is Lesinurad Impurity 2 and its corresponding disulfide dimer?

Lesinurad is an inhibitor of the uric acid transporter URAT1, used to treat hyperuricemia associated with gout[1][2][3]. During its synthesis or storage, several impurities can arise[4][5]. Lesinurad Impurity 2, identified as 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol , is a critical process-related impurity.[6] This molecule contains a reactive thiol group (-SH).

The disulfide dimer is an oxidized product formed when two molecules of Lesinurad Impurity 2 covalently link through a sulfur-sulfur bond. This is a common reaction for molecules containing free thiol groups.[7][8]

Caption: Reversible oxidation of Lesinurad Impurity 2 to its disulfide dimer.

Q2: Why is it critical to prevent the formation of this dimer?

The formation of the disulfide dimer presents significant analytical and process challenges:

  • Inaccurate Quantification: The presence of the dimer leads to an underestimation of the actual amount of Lesinurad Impurity 2, complicating purity assessments and stability studies.

  • Regulatory Scrutiny: Uncontrolled impurity profiles can lead to challenges during regulatory review.

  • Altered Physicochemical Properties: Dimerization changes the molecule's polarity, solubility, and chromatographic behavior, which can interfere with purification processes.

Q3: What are the primary environmental factors that cause disulfide dimer formation?

The conversion of a thiol to a disulfide is an oxidation reaction.[7][8] This process is significantly accelerated by three main factors:

  • Presence of Oxygen: Molecular oxygen from the air dissolved in solvents is the primary oxidizing agent.

  • Trace Metal Ions: Cations like copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺) are potent catalysts for thiol oxidation, even at trace levels.[9][10]

  • Alkaline pH: A pH above 7.5 significantly increases the rate of oxidation. This is because the thiol group (-SH) deprotonates to form the more reactive thiolate anion (-S⁻), which is far more susceptible to oxidation.[11][12]

Troubleshooting Guide

This section addresses common issues observed during experiments.

Q: My HPLC/UPLC analysis shows a new, later-eluting peak that increases in area over time, while the Impurity 2 peak decreases. Is this the dimer?

A: This chromatographic behavior is highly characteristic of disulfide dimer formation. The dimer is less polar and has a higher molecular weight than the monomer, typically resulting in a longer retention time on reverse-phase columns.

Verification Protocol: Reductive Challenge

This protocol confirms the identity of the suspected dimer peak by chemically reducing it back to the thiol monomer.

Materials:

  • Sample containing the suspected dimer

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Appropriate solvent (e.g., Methanol, Acetonitrile)

  • HPLC/UPLC system

Procedure:

  • Prepare a Reducing Agent Stock: Create a 100 mM solution of either DTT or TCEP in your analysis solvent.

  • Sample Treatment: To 100 µL of your sample, add 5-10 µL of the reducing agent stock solution. Vortex gently.

  • Incubation: Allow the mixture to react at room temperature for 15-30 minutes.

  • Analysis: Inject the treated sample onto your HPLC/UPLC system using the same method as your original analysis.

  • Interpretation: If the suspected peak has significantly decreased or disappeared, and the peak corresponding to Lesinurad Impurity 2 has increased proportionally, you have confirmed the presence of the disulfide dimer.

Causality: DTT and TCEP are strong reducing agents that cleave the disulfide bond (S-S), converting the dimer back into two molecules of the thiol monomer.[7][13]

Q: My prepared stock solution of the Impurity 2 reference standard shows rapid degradation, even when stored in the dark at low temperatures. What could be wrong?

A: This indicates that one or more accelerating factors are present in your solution. The most common culprits are dissolved oxygen in the solvent and trace metal contamination.

Investigative Steps:

  • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Consider if the solvent was freshly opened.

  • Solvent Preparation: Was the solvent de-gassed (e.g., by sparging with nitrogen or argon, or by sonication under vacuum) before use? Dissolved oxygen is a primary driver of oxidation.[11]

  • Hardware Contamination: Consider the possibility of metal ion leaching from glassware or instrument components. While less common with modern equipment, it can be a factor.

Comprehensive Prevention Strategies & Protocols

Proactive prevention is the most effective strategy. The following protocols are designed to minimize dimer formation from the outset.

Protocol 1: Inert Sample Preparation and Handling

The goal of this protocol is to physically remove dissolved oxygen, a key reactant in the oxidation process.

Procedure:

  • Solvent De-gassing: Before preparing any solutions, de-gas your solvent(s) for at least 15 minutes using one of the following methods:

    • Inert Gas Sparging: Bubble a stream of high-purity nitrogen or argon through the solvent. This is highly effective.

    • Sonication Under Vacuum: Place the solvent in an ultrasonic bath while applying a gentle vacuum.

  • Inert Atmosphere Overlay: After preparing your stock or sample solutions, flush the headspace of the vial with nitrogen or argon before sealing. This creates an inert blanket over the liquid, preventing atmospheric oxygen from dissolving back into the solution.

  • Use Amber Vials: While the primary driver is oxidation, light can sometimes contribute to radical formation that initiates oxidation.[10] Using amber or light-blocking vials is a good laboratory practice.

Protocol 2: pH Control and Buffer Selection

Maintaining a slightly acidic environment is a powerful chemical method to inhibit oxidation.

Procedure:

  • Target pH: Maintain your sample solutions at a pH between 6.0 and 7.0. In this range, the thiol group remains protonated (-SH), making it significantly less susceptible to oxidation compared to the thiolate anion (-S⁻) that dominates at higher pH.[11][12][14]

  • Buffer Selection: If a buffer is required, use a non-reactive buffer system.

    • Recommended: Phosphate-buffered saline (PBS) or a simple phosphate buffer is an excellent choice.[11]

    • Avoid: Buffers containing amines or thiols (e.g., Tris, HEPES under certain conditions) as they can participate in side reactions.

pH LevelPredominant SpeciesReactivity towards OxidationRate of Dimer Formation
< 6.5Thiol (-SH)LowSlow
6.5 - 7.5Thiol (-SH)ModerateModerate
> 8.0Thiolate (-S⁻)HighRapid[9][11]

Table 1: Impact of pH on Thiol Oxidation Rate.

Protocol 3: Use of Chemical Stabilizers

Adding specific chemical agents can actively prevent oxidation through different mechanisms.

workflow start Prepare Lesinurad Impurity 2 Solution degas Use De-gassed Solvents (N₂ or Ar Sparging) start->degas ph_check Is pH Control Needed? degas->ph_check adjust_ph Adjust pH to 6.0-7.0 (e.g., Phosphate Buffer) ph_check->adjust_ph Yes metal_check Risk of Metal Ion Contamination? ph_check->metal_check No adjust_ph->metal_check add_edta Add EDTA (1-5 mM) metal_check->add_edta Yes long_term_check Long-Term Storage or High-Risk Application? metal_check->long_term_check No add_edta->long_term_check add_antioxidant Add TCEP (Optional) (0.5-1 mM) long_term_check->add_antioxidant Yes final_solution Stable Impurity 2 Solution long_term_check->final_solution No add_antioxidant->final_solution

Caption: Decision workflow for preparing a stabilized solution of Lesinurad Impurity 2.

A. Chelating Agents to Sequester Metal Ions

Mechanism: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) act by "trapping" or sequestering catalytic metal ions, rendering them unable to participate in the oxidation reaction.[11]

Procedure:

  • Prepare a stock solution of EDTA (e.g., 100 mM in water, adjusting pH to ~7.5 with NaOH to dissolve).

  • Add EDTA to your final sample solution to achieve a working concentration of 1-5 mM .

B. Antioxidants / Reducing Agents for Active Protection

Mechanism: These agents maintain a reducing environment, either by readily reacting with any oxidants themselves or by actively converting any formed disulfide back to the thiol.

Procedure:

  • TCEP (Tris(2-carboxyethyl)phosphine): This is often the preferred choice. It is odorless, stable, and does not contain a thiol group itself, meaning it won't interfere with certain analytical methods.[13] Add TCEP to a final concentration of 0.5-1 mM for effective protection.

  • DTT (Dithiothreitol): A highly effective reducing agent, but it has a strong odor and can interfere with subsequent thiol-specific reactions. Use at a final concentration of 1-5 mM .[7]

AdditiveMechanism of ActionRecommended ConcentrationKey Advantage
EDTA Metal Ion Chelation1 - 5 mMPrevents catalytic oxidation cycle.[11]
TCEP Reducing Agent0.5 - 1 mMOdorless, stable, and non-interfering in many assays.[13]
DTT Reducing Agent1 - 5 mMPotent and well-established reducing agent.[7]

Table 2: Summary of Chemical Stabilizers for Thiol Protection.

References
  • 15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. [Link]

  • Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (n.d.). Rapid Novor. [Link]

  • Havlíček, J., et al. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development, 22(12), 1748–1753. [Link]

  • Wang, L., et al. (2012). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). ResearchGate. [Link]

  • Center for Drug Evaluation and Research. (2014). Pharmacology Review(s) - Zurampic (lesinurad). U.S. Food and Drug Administration. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Gaucher, E., & Gohlke, J. R. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]

  • Avilés, M., et al. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. PubMed. [Link]

  • Zhou, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 121. [Link]

  • Wang, P., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]

  • Lesinurad-impurities. (n.d.). Pharmaffiliates. [Link]

  • El-Kimary, E. I., et al. (2024). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports, 14(1), 1618. [Link]

  • Wang, P., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed. [Link]

  • Al-Ghanem, B. A., et al. (2024). Simultaneous Estimation of Lesinurad and Allopurinol in the New FDA-Approved Products Using a Greener Normal-Phase HPTLC Method. ACS Omega, 9(4), 4613–4623. [Link]

  • Abdelazim, A. H., et al. (2021). Application of different spectrofluorimetric methods for determination of lesinurad and allopurinol in pharmaceutical preparation and human plasma. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 244, 118871. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024, August 1). Rapid Novor. [Link]

  • Do Cysteine thiol groups respond to the pH changes? (2015, January 8). ResearchGate. [Link]

  • Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 82, 111–123. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013, August 19). ResearchGate. [Link]

  • Yang, J., et al. (2017). Prevention of protein disulfide bond reduction.
  • Bookstaver, B., et al. (2017). Lesinurad: what the nephrologist should know. Clinical Kidney Journal, 10(4), 540–547. [Link]

  • Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. [Link]

  • Center for Drug Evaluation and Research. (2015). Non-Clinical Review - Zurampic (lesinurad). U.S. Food and Drug Administration. [Link]

  • Chen, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 193. [Link]

  • Wang, Y., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. PNAS, 117(30), 17563–17571. [Link]

  • Wang, S., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • Synthesis of lesinurad (I) with 5 as starting material. (n.d.). ResearchGate. [Link]

  • Wang, S., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • Cysteine crosslinks (disulfide bonds), cysteine oxidation, & reducing agents in the body & the lab. (2021, December 11). YouTube. [Link]

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021, May 9). ResearchGate. [Link]

  • Lesinurad Impurity 3. (n.d.). Veeprho. [Link]

  • Wu, J., et al. (2016). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Medicinal Chemistry Letters, 7(11), 1022–1027. [Link]

  • Attachment 1: Product information for lesinurad. (2016, September 20). Therapeutic Goods Administration (TGA). [Link]

  • Mechanism of URAT1 inhibition by lesinurad and verinurad. (n.d.). ResearchGate. [Link]

  • Chemistry and Stability of Thiol Based Polyethylene Glycol Surface Coatings on Colloidal Gold and Their Relationship to Protein. (n.d.). ProQuest. [Link]

  • Lesinurad. (n.d.). PubChem. [Link]

  • Lesinurad Impurity 27. (n.d.). Veeprho. [Link]

  • Saag, K. G., et al. (2014). Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials. ACR Meeting Abstracts. [Link]

Sources

Optimization

Technical Support Center: Strategies for Mitigating N-Alkylation Side Reactions in Lesinurad Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: For the purpose of this guide, "Lesinurad Impurity 2" is defined as the N-alkylation regioisomer of Lesin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: For the purpose of this guide, "Lesinurad Impurity 2" is defined as the N-alkylation regioisomer of Lesinurad. This is the most common and synthetically relevant side product resulting from the N-alkylation step in the synthesis of Lesinurad, a substituted 1,2,4-triazole. This guide focuses on controlling the regioselectivity of the N-alkylation to favor the formation of the desired Lesinurad product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation step of Lesinurad synthesis?

The main challenge lies in controlling the regioselectivity of the alkylation on the 1,2,4-triazole ring. The triazole ring has multiple nitrogen atoms that can act as nucleophiles, leading to the formation of a mixture of regioisomers, including the desired Lesinurad and its undesired N-alkylated isomer (Impurity 2).

Q2: What key factors influence the regioselectivity of this N-alkylation reaction?

Several factors can significantly impact the ratio of Lesinurad to its regioisomeric impurity:

  • Steric Hindrance: The steric bulk of both the substituent on the triazole ring and the alkylating agent plays a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom.

  • Choice of Base: The base used to deprotonate the triazole ring can influence which nitrogen atom becomes the more potent nucleophile.

  • Solvent Polarity: The solvent system can affect the solubility of the reactants and the stability of the transition states, thereby influencing the reaction pathway.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which can alter the product ratio.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can also direct the alkylation to a specific nitrogen atom.

Q3: Are there any alternative synthetic strategies to avoid this N-alkylation side reaction altogether?

While this guide focuses on controlling the N-alkylation step, alternative strategies in drug development could involve building the substituted triazole ring with the naphthalene moiety already in place, thus avoiding a direct N-alkylation of the pre-formed triazole. However, for established synthetic routes involving N-alkylation, controlling the regioselectivity is key.

Troubleshooting Guide: Minimizing the Formation of Lesinurad Impurity 2

This section provides solutions to common problems encountered during the synthesis of Lesinurad, with a focus on reducing the formation of its N-alkylated regioisomer.

Problem 1: High levels of Impurity 2 are detected in my reaction mixture.

Cause: The formation of a significant amount of the regioisomeric impurity is often due to suboptimal reaction conditions that do not sufficiently differentiate between the nucleophilicity of the nitrogen atoms on the triazole ring.

Solution:

A systematic optimization of the reaction conditions is necessary. The following parameters should be investigated:

1. Re-evaluate Your Base and Solvent System:

The choice of base and solvent is critical in directing the alkylation.

  • Initial Recommendation: A common starting point for N-alkylation of azoles is the use of a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Troubleshooting:

    • If you are using a strong, non-selective base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), consider switching to a weaker base like K₂CO₃. The counter-ion of the base can also play a role in templating the reaction.

    • Experiment with different polar aprotic solvents. The choice of solvent can influence which nitrogen atom of the triazole anion is more accessible for alkylation.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

BaseSolventExpected Outcome on Impurity 2 FormationRationale
K₂CO₃DMFPotentially lowerA milder base can offer better selectivity.
Cs₂CO₃DMF/AcetonitrilePotentially lowerThe larger cesium cation can sometimes influence regioselectivity.
NaHTHFPotentially higherA strong, hard base may lead to less selective deprotonation and alkylation.

2. Adjust the Reaction Temperature:

  • Recommendation: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Troubleshooting: If high levels of Impurity 2 are observed at elevated temperatures, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures often favor the thermodynamically more stable product, which may be the desired Lesinurad isomer.

3. Consider the Alkylating Agent:

  • Recommendation: Ensure the high purity of the 1-(bromomethyl)-4-cyclopropylnaphthalene or a similar alkylating agent used.

  • Troubleshooting: While less commonly varied, the leaving group on the alkylating agent (e.g., bromide vs. iodide vs. tosylate) can influence the reaction kinetics and potentially the regioselectivity.

Problem 2: The ratio of Lesinurad to Impurity 2 is inconsistent between batches.

Cause: Inconsistent results often point to a lack of precise control over reaction parameters. Small variations in moisture content, reaction setup, or the rate of addition of reagents can lead to different product ratios.

Solution:

1. Strict Control of Anhydrous Conditions:

  • Ensure all glassware is thoroughly dried, and use anhydrous solvents. Moisture can interfere with the base and alter the reaction environment.

2. Standardize Reagent Addition:

  • The order and rate of addition of reagents should be consistent. For example, the deprotonation of the triazole with the base should be allowed to complete before the addition of the alkylating agent. Add the alkylating agent dropwise at a controlled temperature.

3. Precise Temperature Control:

  • Use a reliable heating/cooling system to maintain a constant temperature throughout the reaction.

Mechanistic Insights and Control Strategies

The 1,2,4-triazole ring in the precursor to Lesinurad presents two potential sites for N-alkylation. The regiochemical outcome is a result of a competition between these two pathways.

Diagram 1: Competing N-Alkylation Pathways in Lesinurad Synthesis

G cluster_0 Reaction Control Points cluster_1 Reaction Pathways Triazole Triazole Precursor TriazoleAnion Deprotonated Triazole (Anion) Triazole->TriazoleAnion Deprotonation Base Base (e.g., K₂CO₃) Base->TriazoleAnion Solvent Solvent (e.g., DMF) Solvent->TriazoleAnion Temperature Temperature Lesinurad Lesinurad (Desired Product) Temperature->Lesinurad Impurity2 Lesinurad Impurity 2 (Regioisomer) Temperature->Impurity2 AlkylatingAgent Alkylating Agent AlkylatingAgent->Lesinurad AlkylatingAgent->Impurity2 TriazoleAnion->Lesinurad Alkylation TriazoleAnion->Impurity2 Alkylation Pathway1 Pathway 1 (Favored by steric accessibility and thermodynamic stability) Pathway2 Pathway 2 (Favored by electronically more nucleophilic nitrogen)

Caption: Control points influencing the competing N-alkylation pathways.

The key to minimizing Impurity 2 is to exploit the subtle differences in steric and electronic properties of the nitrogen atoms in the triazole ring.

  • Steric Control: The 4-cyclopropylnaphthalen-1-yl group is bulky. By choosing appropriate conditions, it is possible to direct this group to the nitrogen atom that is sterically more accessible.

  • Electronic Control: The substituents on the triazole ring influence the electron density at each nitrogen atom. A careful choice of base and solvent can favor the deprotonation and subsequent alkylation of the desired nitrogen.

Recommended Experimental Protocol for Regioselective N-Alkylation

This protocol is a starting point for optimizing the N-alkylation step to favor the formation of Lesinurad.

Materials:

  • Triazole precursor (1.0 eq)

  • 1-(Bromomethyl)-4-cyclopropylnaphthalene (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triazole precursor and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate.

  • Stir the suspension for 30-60 minutes at room temperature to ensure complete deprotonation.

  • In a separate flask, dissolve the 1-(bromomethyl)-4-cyclopropylnaphthalene in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the triazole suspension over 20-30 minutes.

  • Maintain the reaction temperature at room temperature and monitor the progress by a suitable analytical method (e.g., HPLC or LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate Lesinurad from any residual Impurity 2.

Note: This is a general procedure. The optimal temperature, reaction time, and stoichiometry of reagents may need to be adjusted based on experimental observations.

References

Troubleshooting

Technical Support Center: Stability of Lesinurad and its Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lesinurad. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lesinurad. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Lesinurad, with a focus on a representative impurity, designated here as "Impurity 2," in both solution and solid states. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your stability studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of Lesinurad and its impurities.

Q1: What are the typical degradation pathways for Lesinurad?

A1: Based on forced degradation studies, Lesinurad is susceptible to degradation under certain stress conditions. It has been found to be labile to acidic and basic hydrolysis, as well as oxidation.[1][2] However, it is relatively stable under neutral, thermal, and photolytic conditions.[1][2] Therefore, Impurity 2 could likely be a product of hydrolysis or oxidation.

Q2: How does the solid state of Lesinurad affect its stability?

A2: The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, bioavailability, and manufacturability.[3][4][5] Different polymorphic forms, solvates, or co-crystals of Lesinurad can exhibit varying stability profiles.[6] For instance, studies on the atropisomers of Lesinurad have shown them to be very stable in their solid states.[7] It is crucial to characterize the solid form of your Lesinurad sample as it can significantly impact its stability.[4][8]

Q3: What are the regulatory guidelines for stability testing?

A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products. Key guidelines include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products[9][10]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products[11][12][13]

  • ICH Q3A(R2) & Q3B(R2): Impurities in New Drug Substances and Products[10]

These guidelines outline the requirements for long-term, intermediate, and accelerated stability studies, as well as forced degradation studies.[9][14]

Q4: Why am I seeing unexpected peaks in my chromatogram during a stability study?

A4: Unexpected peaks can arise from several sources, including degradation products, impurities in the starting material, or interactions with excipients or the container closure system. A thorough investigation, including forced degradation studies, can help in identifying the source of these peaks.[15][16]

II. Troubleshooting Guide: Stability of Lesinurad Impurity 2 in Solution

This section provides a structured approach to troubleshooting common issues encountered when studying the stability of Lesinurad Impurity 2 in solution.

Issue 1: Rapid Formation of Impurity 2 in Solution

If you observe a faster-than-expected formation of Impurity 2 in your Lesinurad solution, consider the following troubleshooting steps.

Troubleshooting Workflow: Rapid Impurity Formation in Solution

Caption: Troubleshooting workflow for rapid formation of Impurity 2 in solution.

Experimental Protocol: Forced Degradation Study in Solution

This protocol is essential for understanding the degradation pathways of Lesinurad and identifying the conditions under which Impurity 2 is formed.[17]

Objective: To investigate the stability of Lesinurad in solution under various stress conditions as per ICH guidelines.[1][2]

Materials:

  • Lesinurad drug substance

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)[2]

Procedure:

  • Acid Hydrolysis: Dissolve Lesinurad in 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Base Hydrolysis: Dissolve Lesinurad in 0.1 N NaOH and maintain at a controlled temperature. Collect samples at intervals.

  • Oxidative Degradation: Treat a solution of Lesinurad with 3% H2O2 at room temperature. Monitor the reaction over time.

  • Neutral Hydrolysis: Dissolve Lesinurad in water and maintain at an elevated temperature.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify Lesinurad and its degradation products, including Impurity 2.[2]

Data Summary Table: Expected Outcomes of Forced Degradation

Stress ConditionExpected Lesinurad DegradationPotential for Impurity 2 Formation
Acidic HydrolysisLabile[1][2]High
Basic HydrolysisLabile[1][2]High
OxidationLabile[1][2]High
Neutral HydrolysisStable[1][2]Low
Thermal StressStable[1][2]Low
Photolytic StressStable[1][2]Low

III. Troubleshooting Guide: Stability of Lesinurad Impurity 2 in the Solid State

This section focuses on addressing stability issues of Lesinurad and Impurity 2 in the solid form.

Issue 2: Appearance of Impurity 2 in Solid Lesinurad During Storage

The emergence of Impurity 2 in solid Lesinurad during stability studies can be a significant concern. The following guide will help you diagnose and address this issue.

Troubleshooting Workflow: Impurity Appearance in Solid State

Caption: Troubleshooting workflow for the appearance of Impurity 2 in solid Lesinurad.

Experimental Protocol: Solid-State Stability Study

This protocol outlines the steps for conducting a robust solid-state stability study in accordance with ICH guidelines.[9][18]

Objective: To evaluate the stability of solid Lesinurad and monitor the formation of Impurity 2 under various storage conditions.

Materials:

  • Lesinurad drug substance (at least three primary batches)[9]

  • Appropriate container closure systems

  • Stability chambers with controlled temperature and relative humidity (RH)

Procedure:

  • Sample Preparation: Package the Lesinurad samples in the proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the conditions specified by ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[14]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[14]

  • Analysis: At each time point, test the samples for appearance, assay, and impurity profile (including Impurity 2) using a validated stability-indicating method. Also, consider solid-state characterization techniques like XRPD and DSC to monitor for any changes in the physical form.[4][5]

Data Summary Table: ICH Recommended Storage Conditions for Stability Studies

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months[14]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months[14]
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months[14]

IV. Conclusion

Understanding and controlling the stability of Lesinurad and its impurities is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a framework for systematically investigating and troubleshooting stability issues related to Lesinurad Impurity 2 in both solution and solid states. By applying the principles of forced degradation and adhering to ICH stability guidelines, researchers can develop a comprehensive understanding of the molecule's behavior and ensure the development of a stable and robust pharmaceutical product.

V. References

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Inolytix. (2020, November 17). Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Assessment of Atropisomers of (±)-Lesinurad. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

  • Oxford Academic. (2018, February 21). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Retrieved from [Link]

  • PubMed. (2022, September 5). Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 26). Lesinurad: what the nephrologist should know. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of different spectrofluorimetric methods for determination of lesinurad and allopurinol in pharmaceutical preparation and human plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 2). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, December 18). 207988Orig1s000. Retrieved from [Link]

  • Zenodo. (2018, June 30). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of URAT1 inhibition by lesinurad and verinurad. Retrieved from [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). Molecular mechanism of drug inhibition of URAT1. Retrieved from [Link]

  • Therapeutic Goods Administration. (2016, September 20). Attachment 1: Product information for lesinurad. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, Pharmaceutical Properties and Stability of Lesinurad Co-crystals and Solvate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018085932A1 - Novel crystalline forms of lesinurad. Retrieved from

  • ResearchGate. (n.d.). (PDF) The development of an effective synthetic route of lesinurad (RDEA594). Retrieved from [Link]

  • PharmaCompass. (n.d.). Lesinurad | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). This medicinal product is subject to additional monitoring. This will allow quick identification of - Zurampic, INN-lesinurad. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Relative Response Factor for Lesinurad Impurity 2

A Comparative Analysis for Accurate Quantification in Drug Development Introduction: The Imperative for Accuracy in Impurity Profiling Lesinurad, a selective uric acid reabsorption inhibitor, represents a key therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Accurate Quantification in Drug Development

Introduction: The Imperative for Accuracy in Impurity Profiling

Lesinurad, a selective uric acid reabsorption inhibitor, represents a key therapeutic option for hyperuricemia associated with gout.[1][2] In the synthesis and storage of any active pharmaceutical ingredient (API) like Lesinurad, the emergence of impurities is inevitable.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of these impurities to ensure the safety and efficacy of the final drug product.[4][5][6]

Accurate quantification of these impurities is not merely a regulatory hurdle; it is a cornerstone of robust drug development and manufacturing. Assuming that an impurity elicits the same detector response as the API can lead to significant under- or over-estimation of its true concentration, a risk that is unacceptable in a GMP environment. This is where the concept of the Relative Response Factor (RRF) becomes critical.[7][8]

This guide, intended for researchers, analytical chemists, and drug development professionals, provides an in-depth, experience-driven protocol for calculating the RRF of a common Lesinurad process impurity, the Lesinurad Ethyl Ester Impurity , which we will refer to as Lesinurad Impurity 2 for the purposes of this document. We will compare the results obtained using a scientifically determined RRF against the erroneous assumption of an RRF of 1.0, thereby demonstrating the profound impact of this parameter on analytical accuracy.

Theoretical Foundation: Understanding the Relative Response Factor (RRF)

In liquid chromatography, particularly with UV-Vis detection, the detector's signal (peak area) is proportional to the concentration of the analyte. However, this proportionality constant, known as the Response Factor (RF) , is unique to each chemical compound due to its specific molar absorptivity at a given wavelength.[8][9]

Response Factor (RF) = Peak Area / Concentration [3]

The RRF is a dimensionless value that corrects for the difference in detector response between an impurity and the API.[7][8][10] It is the ratio of the response factors of the impurity and the API.

RRF = RF_Impurity / RF_API [8]

When determined by the slope method, which is the most accurate and recommended approach, the formula becomes:

RRF = Slope_Impurity / Slope_API [11]

An RRF value of 1.0 indicates that the impurity and the API have an identical response at the chosen wavelength. A value other than 1.0 signifies a different response, and using this factor is essential for converting an impurity's peak area into an accurate concentration. The use of a correctly determined RRF is explicitly endorsed by ICH guidelines for quantifying impurities when a dedicated reference standard for the impurity is not used in routine analysis.[3]

Why is RRF Calculation Necessary for Lesinurad Impurity 2?

Lesinurad (API):

  • Structure: 2-{[5-Bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.

  • Key Chromophore: The extensive conjugated system of the naphthalene ring.

Lesinurad Impurity 2 (Lesinurad Ethyl Ester Impurity):

  • Structure: Ethyl 2-{[5-bromo-4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate.[3]

  • Structural Difference: The carboxylic acid group (-COOH) of Lesinurad is esterified to an ethyl ester (-COOCH2CH3).

While both molecules share the same primary naphthalene chromophore, the modification of the carboxylic acid group to an ethyl ester can subtly alter the electronic distribution and, consequently, the molar absorptivity. This seemingly minor structural change is sufficient to cause a deviation in detector response, making the calculation of a specific RRF essential for accurate quantification.

Experimental Protocol: RRF Determination for Lesinurad Impurity 2

This protocol is grounded in the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R2). It ensures a self-validating system by establishing the linearity of both the API and the impurity.

Materials and Instrumentation
  • Reference Standards: Lesinurad API (Purity ≥ 99.5%), Lesinurad Impurity 2 (Ethyl Ester, Purity ≥ 98.0%)

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (or other suitable modifier)

  • Instrumentation: A validated HPLC or UPLC system with a UV/PDA detector.

Chromatographic Conditions (Example)

A stability-indicating method is crucial for resolving the API from its impurities. The following conditions are a representative starting point, based on published methods for Lesinurad.[1]

ParameterCondition
Column Reversed-phase C18, e.g., 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Time-based gradient to ensure separation (e.g., 30% B to 90% B over 15 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 290 nm[1]
Injection Vol. 10 µL

Causality: The choice of a C18 column provides excellent hydrophobic retention for the aromatic Lesinurad and its slightly more hydrophobic ethyl ester impurity. A gradient elution is necessary to ensure a reasonable retention time and good peak shape for both compounds. The detection wavelength of 290 nm is selected to be near the absorbance maximum of the common naphthalene chromophore, providing high sensitivity for both the API and the impurity.[1]

Experimental Workflow Diagram

RRF_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Data Processing & Calculation prep_api Prepare API Stock (e.g., 1.0 mg/mL) series_api Create API Calibration Series (e.g., 5 levels from LOQ to 150%) prep_api->series_api prep_imp Prepare Impurity 2 Stock (e.g., 1.0 mg/mL) series_imp Create Impurity 2 Calibration Series (e.g., 5 levels from LOQ to 1.0%) prep_imp->series_imp inject_api Inject API Series (n=3 per level) series_api->inject_api inject_imp Inject Impurity 2 Series (n=3 per level) series_imp->inject_imp plot_api Plot API Curve: Area vs. Concentration inject_api->plot_api plot_imp Plot Impurity 2 Curve: Area vs. Concentration inject_imp->plot_imp slope_api Calculate Slope_API (Linear Regression, R² > 0.999) plot_api->slope_api slope_imp Calculate Slope_Impurity (Linear Regression, R² > 0.999) plot_imp->slope_imp calc_rrf Calculate RRF RRF = Slope_Impurity / Slope_API slope_api->calc_rrf slope_imp->calc_rrf RRF_Calculation slope_imp Slope_Impurity (from calibration curve) = 43,080 rrf_formula RRF = Slope_Impurity / Slope_API slope_imp->rrf_formula slope_api Slope_API (from calibration curve) = 50,180 slope_api->rrf_formula final_rrf RRF = 43,080 / 50,180 = 0.86 rrf_formula->final_rrf

Sources

Comparative

A Comparative Guide to the Impact of Lesinurad Impurity 2 on API Purity Profile

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Impurity Profiling in Lesinurad API Lesinurad, a selective inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Lesinurad API

Lesinurad, a selective inhibitor of the uric acid transporter 1 (URAT1), plays a significant role in the management of hyperuricemia associated with gout.[1][2][3] By inhibiting the reabsorption of uric acid in the kidneys, Lesinurad effectively lowers serum uric acid levels.[3][4][5] However, as with any active pharmaceutical ingredient (API) produced through chemical synthesis, the presence of impurities is inevitable and requires stringent control.[6][7] These unwanted chemicals can arise from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products.[6][7] The presence of such impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product.[7]

This guide provides a comprehensive comparison of Lesinurad API with and without a critical process-related impurity, herein referred to as Lesinurad Impurity 2 . For the purpose of this guide, we will focus on the well-documented Lesinurad Chloro Impurity , 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, as a representative example of a structurally similar impurity that poses significant analytical and purification challenges.[8][9][10] We will delve into the origins of this impurity, its impact on the API purity profile, and present a robust analytical methodology for its detection and quantification.

The Genesis of Lesinurad Impurity 2: A Process-Related Challenge

Understanding the synthetic pathway of Lesinurad is paramount to comprehending the origin of Impurity 2. Several synthetic routes for Lesinurad have been reported, often involving key steps such as the formation of the triazole ring, alkylation, and bromination.[11][12] The Lesinurad Chloro Impurity (Impurity 2) is a classic example of a process-related impurity that can emerge during the synthesis. Specifically, it has been demonstrated that the source of this impurity can be traced back to the brominating agent used in the manufacturing process.[8][9] If the brominating agent, such as N-bromosuccinimide (NBS), is contaminated with its chlorinated analog (N-chlorosuccinimide or NCS), the corresponding chloro-substituted impurity can be formed alongside the desired bromo-compound.[9]

Due to the structural similarity between Lesinurad and its chloro-impurity, separation can be challenging using standard purification techniques like crystallization.[8][9] This underscores the importance of a well-controlled manufacturing process and a highly sensitive analytical method to ensure the final API meets the stringent purity requirements set by regulatory bodies.

G cluster_synthesis Simplified Lesinurad Synthesis cluster_impurity Impurity Introduction start Starting Materials & Intermediates bromination Bromination Step start->bromination purification Purification bromination->purification impurity_formation Formation of Lesinurad Chloro Impurity (Impurity 2) bromination->impurity_formation api Final Lesinurad API purification->api brominating_agent Brominating Agent (e.g., NBS) chloro_contaminant Chlorinated Contaminant (e.g., NCS) brominating_agent->chloro_contaminant contains chloro_contaminant->bromination impurity_formation->purification G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Lesinurad & Impurity 2) inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare API Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system Equilibrate HPLC System inject_blank Inject Blank hplc_system->inject_blank inject_blank->inject_standard inject_standard->inject_sample data_acquisition Acquire Chromatograms inject_sample->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration quantification Quantify Impurity 2 peak_integration->quantification report Generate Report quantification->report

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Lesinurad Impurity 2

The following technical guide details the safety, logistical, and operational protocols for handling Lesinurad Impurity 2 , specifically identified by CAS 1158970-37-6 . CAS 1158970-37-6 | Chemical Handling & Containment...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling Lesinurad Impurity 2 , specifically identified by CAS 1158970-37-6 .

CAS 1158970-37-6 | Chemical Handling & Containment Protocol[1][2]

Chemical Identity & Hazard Assessment

Before initiating any workflow, verify the identity of the material. "Impurity 2" is a vendor-specific designation; this guide applies to the specific chemical structure defined below.

Substance Identification
PropertySpecification
Common Name Lesinurad Impurity 2
CAS Registry Number 1158970-37-6
Chemical Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.40 g/mol
Structural Relationship Des-bromo analog or structural derivative of Lesinurad (Zurampic).[1]
Physical State Solid (Fine Powder)
Hazard Banding (Occupational Exposure)

While specific toxicological data for this impurity may be limited compared to the parent API (Lesinurad), the Precautionary Principle mandates handling structural analogs of potent drugs as if they possess equal or greater toxicity until proven otherwise.[1]

  • Parent Drug (Lesinurad) Profile: URAT1 inhibitor.[1][2] Associated with renal toxicity (nephrotoxicity) and serum creatinine elevations.[1][2]

  • Impurity Classification: Potent Compound / Genotoxicity Suspect .[1]

  • Assigned Occupational Exposure Band (OEB): OEB 3 (Default) to OEB 4 (Conservative).[1]

  • Target Occupational Exposure Limit (OEL): < 10 µg/m³ (8-hr TWA).[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the physical state of the material (dry powder vs. solution) and the engineering controls available.[1]

PPE Selection Table
Protection ZoneTier 1: Solution Handling (Dissolved/Sealed)Tier 2: Solid Handling (Weighing/Transfer)
Respiratory N95 or P100 Disposable RespiratorPAPR (Powered Air Purifying Respirator) with HEPA filters OR Fitted Full-Face P100 Mask.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness).[1]Double Nitrile Gloves (Outer glove: Long cuff, min 8 mil).[1] Change outer gloves every 30 mins.[1]
Body Lab coat (buttoned) + Disposable Apron.[1]Tyvek® or Tychem® Coveralls (Disposable, low-linting).[1] Sleeve covers recommended.[1]
Eye/Face Safety Glasses with side shields.[1]Safety Goggles (if not wearing Full-Face Respirator).[1] Face shield if outside a hood.[1]
Footwear Closed-toe, non-porous shoes.[1]Shoe covers (booties) required in the handling zone.[1]

Engineering Controls & Containment

Trustworthiness Check: PPE is the last line of defense. The primary barrier must be the containment device.[3][4]

  • Primary Containment:

    • Solids: Must be handled inside a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .[1]

    • Solutions: Fume hood is acceptable for liquid handling once the powder is fully solubilized.

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure. Lesinurad impurities are often electrostatic; static charge can cause powder to "jump," leading to invisible contamination.

Operational Protocols

Workflow Visualization: Solid Weighing & Transfer

This self-validating workflow ensures that the material is never exposed to the open lab environment.[1]

HandlingProtocol Start Start: Material Retrieval PPE Don PPE (Tier 2) Start->PPE Transfer Transfer to BSC/Enclosure PPE->Transfer Sealed Container Static De-Ionize & Taring Transfer->Static Inside BSC Weigh Weighing (Closed Balance) Static->Weigh Solubilize Add Solvent (In Situ) Weigh->Solubilize Do not remove solid Seal Seal Container & Wipe Down Solubilize->Seal Create Solution Exit Exit Containment Seal->Exit Decontaminate Exterior

Figure 1: Closed-loop handling process to prevent aerosolization.

Step-by-Step Handling Procedure
  • Preparation:

    • Gather all solvents, spatulas, and waste bags before placing hands in the BSC.[1]

    • Place a disposable absorbent mat (tacked down) on the BSC work surface.[1]

  • Weighing:

    • Never weigh directly onto the balance pan. Use a tared weighing boat or, preferably, weigh directly into the volumetric flask/vial.

    • Use the "Subtractive Weighing" method if high precision is required, but direct addition minimizes transfer steps.

  • Solubilization (The Critical Safety Step):

    • Add the solvent to the solid inside the containment enclosure.

    • Cap the vial tightly.

    • Vortex or swirl inside the hood until dissolved.[1]

    • Why? Once dissolved, the risk of inhalation exposure drops to near zero (unless the solvent is volatile and carries the drug, which is rare for this class).[1]

  • Decontamination:

    • Wipe the exterior of the sealed vial with a wipe soaked in 10% Bleach or 50% Isopropanol/Surfactant mix before removing it from the BSC.

Emergency Response: Spill Cleanup

In the event of a powder spill outside containment, immediate action is required.

SpillResponse Alert 1. ALERT & EVACUATE (Notify Safety Officer) PPE_Up 2. UPGRADE PPE (PAPR + Double Tyvek) Alert->PPE_Up Cover 3. COVER SPILL (Damp Paper Towels) PPE_Up->Cover Do not create dust Clean 4. WET WIPE (Work Outside-In) Cover->Clean Avoid dry sweeping Dispose 5. DISPOSAL (Hazardous Waste) Clean->Dispose

Figure 2: Emergency spill response protocol emphasizing wet-cleaning methods.

Spill Cleanup Rules:

  • NO Dry Sweeping: Never use a broom or brush.[1] This aerosolizes the potent dust.

  • Wet Method: Cover the powder with paper towels dampened with water or a surfactant.[1] Scoop up the damp mass.

  • Deactivation: Follow up with a detergent wash, then a water rinse.[1]

Waste Disposal

  • Solid Waste: All gloves, wipes, and weighing boats contacting the impurity must be disposed of in sealed, double-bagged hazardous waste containers labeled "Toxic/Potent Drug Waste."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams, depending on the solvent used. Label clearly with the impurity name.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53465279, Lesinurad.[1] Retrieved from [Link][1]

  • European Medicines Agency (EMA). Zurampic (Lesinurad) - Summary of Product Characteristics (SmPC).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: A Guide to Handling Potent APIs. (Industry Standard Guideline).[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.